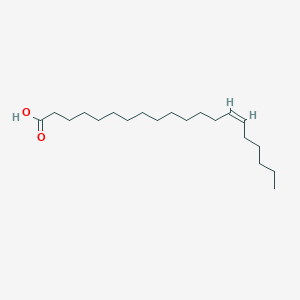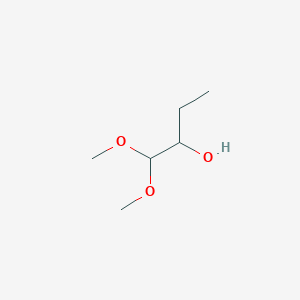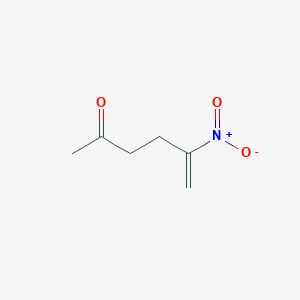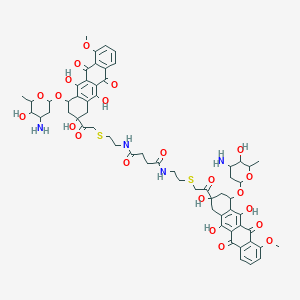
シス-14-エイコセン酸
概要
説明
Cis-14-Eicosenoic acid, also known as C14E, is a monounsaturated fatty acid found in a variety of plant-based oils such as jojoba and macadamia. It is a major component of the wax esters found in the cuticles of plants and is believed to play an important role in the plant's protection from environmental stress. C14E is an important source of energy for the human body, as it is a precursor to the production of prostaglandins, which are important molecules involved in a variety of physiological processes. C14E is also known to have anti-inflammatory and antioxidant properties, making it a popular supplement for health and wellness.
科学的研究の応用
喘息研究
シス-11-エイコセン酸は、ゴンド酸としても知られており、オリーブオイルを含むナッツや植物油の構成成分です . 多価不飽和脂肪酸が抗炎症または促炎症メカニズムを介して喘息に影響を与えると推測されてきました . この酸は、Δ9脂肪酸伸長酵素の作用によってオレイン酸から合成され、エルカ酸の前駆体です . それは、子供の肺機能と気道炎症に関連付けられています .
植物油種子の生物活性
シス-14-エイコセン酸は、植物油種子に見られます . これらの希少脂肪酸は、医薬品、化粧品、食品、非食品産業製品など、生物活性と用途を持っています .
エルカ酸の生成
エルカ酸は、クリーム、化粧品、潤滑油、バイオディーゼル、治療薬などのさまざまな素材に有益です . シス-11-エイコセン酸は、前駆体としてオレイン酸からΔ9脂肪酸伸長酵素によって合成されると推測されています .
魚の脂質含有量
将来の方向性
Future research on “cis-14-Eicosenoic acid” could focus on further elucidating its synthesis process, chemical reactions, mechanism of action, and potential applications. For instance, one study suggests that “cis-14-Eicosenoic acid” and other unsaturated fatty acids may have anti-inflammatory effects , which could have implications for the treatment of inflammatory diseases.
作用機序
Target of Action
cis-14-Eicosenoic acid, also known as gondoic acid, is a constituent of nuts and plant oils, including olive oil . It is synthesized from oleic acid by the action of Δ9-fatty acid elongase and is a precursor of erucic acid It’s speculated that polyunsaturated fatty acids, like cis-14-eicosenoic acid, influence asthma via anti or pro-inflammatory mechanisms .
Mode of Action
It’s known that eicosanoids, which are short-lived derivatives of polyunsaturated fatty acids, serve as autocrine and paracrine signaling molecules . They are involved in numerous biological processes of both the well state and disease states .
Biochemical Pathways
cis-14-Eicosenoic acid is likely involved in the lipoxygenase branches of the eicosanoid pathways . These pathways involve the synthesis of hydroxyeicosatetraenoic acids (HETEs), lipoxins, hepoxilins, trioxillins, and leukotrienes, as well as a brief description of resolvins, maresins, and protectins .
Result of Action
It’s speculated that polyunsaturated fatty acids, like cis-14-eicosenoic acid, influence asthma via anti or pro-inflammatory mechanisms .
Action Environment
The action, efficacy, and stability of cis-14-Eicosenoic acid can be influenced by various environmental factors. For instance, the fungi Mortierella was cultured in specific conditions to produce cis-11-eicosenoic acid . .
生化学分析
Biochemical Properties
cis-14-Eicosenoic acid interacts with several enzymes, proteins, and other biomolecules. For instance, it is involved in the metabolism of cis-11,cis-14- and trans-11,trans-14-Eicosadienoic Acids in rats
Cellular Effects
The effects of cis-14-Eicosenoic acid on various types of cells and cellular processes are complex and multifaceted. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the cell type and the concentration of cis-14-Eicosenoic acid.
Molecular Mechanism
At the molecular level, cis-14-Eicosenoic acid exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action is still being studied, but it is clear that cis-14-Eicosenoic acid plays a crucial role in several biochemical processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cis-14-Eicosenoic acid can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies
Dosage Effects in Animal Models
The effects of cis-14-Eicosenoic acid can vary with different dosages in animal models This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses
Metabolic Pathways
cis-14-Eicosenoic acid is involved in several metabolic pathways . This includes interactions with various enzymes and cofactors, as well as effects on metabolic flux or metabolite levels. The specific pathways and interactions are still being investigated.
Transport and Distribution
cis-14-Eicosenoic acid is transported and distributed within cells and tissues in a process that involves various transporters and binding proteins . The exact mechanisms of transport and distribution, as well as the effects on localization or accumulation, are still under study.
Subcellular Localization
The subcellular localization of cis-14-Eicosenoic acid and its effects on activity or function are complex and depend on several factors . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles.
特性
IUPAC Name |
(Z)-icos-14-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7H,2-5,8-19H2,1H3,(H,21,22)/b7-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMUJWENALAQPCS-SREVYHEPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\CCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401313056 | |
| Record name | (14Z)-14-Eicosenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401313056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17735-95-4 | |
| Record name | (14Z)-14-Eicosenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17735-95-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (14Z)-14-Eicosenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401313056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The research mentions the presence of cis-14-eicosenoic acid, an uncommon n-6 fatty acid, in some Acer species. What is the significance of finding this fatty acid in these plants?
A1: While the research primarily focuses on the presence and distribution of other fatty acids like nervonic acid (cis-15-tetracosenoic acid) and γ-linolenic acid (cis-6, 9,12-octadecatrienoic acid) in Acer seed oils, the identification of cis-14-eicosenoic acid is notable. [] This uncommon n-6 fatty acid has not been previously reported in Acer species. Further research is needed to understand the potential biological significance of cis-14-eicosenoic acid in these plants, its role in seed development, and any potential applications it might have.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![2-(3-Methyl-1H-pyrazol-1-yl)benzo[d]thiazole](/img/structure/B52680.png)
![N-[2-(2-chloroacetyl)phenyl]-N-ethylformamide](/img/structure/B52682.png)



